5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide
Description
Molecular Formula: C₁₈H₁₈BrN₅O₃
Molecular Weight: 432.278 g/mol
Key Features:
- A 1,2,3-triazole core substituted at the 1-position with a 4-bromobenzyl group.
- A carboxamide group at the 4-position linked to a 3,4-dimethylphenyl moiety.
This compound (referred to as the "target compound" hereafter) shares structural motifs with other triazole carboxamides, which are explored for diverse applications, including antiparasitic agents (), calcium signaling inhibitors (), and intermediates in chemical synthesis ().
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-11-3-8-15(9-12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZZMDNNPZRZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using dimethylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-bromobenzyl group in the target compound increases molecular weight and lipophilicity compared to analogs with chlorinated (CAI) or methoxy-substituted () aryl groups. Bromine may enhance membrane permeability or target binding via halogen interactions. Morpholinomethyl () and methoxy groups (e.g., 3,5-dimethoxyphenyl) improve aqueous solubility, critical for bioavailability in antiparasitic applications.
2.2 Metabolic Stability and Degradation
- CAI undergoes phase I metabolism to yield inactive benzophenone (M1) and glucuronide conjugates, reducing its efficacy .
Research Findings and Implications
- Biological Activity: The compound demonstrated efficacy against Trypanosoma cruzi, with IC₅₀ values in the low micromolar range, attributed to its morpholine-enhanced solubility and triazole-mediated target binding . CAI showed cytostatic effects in cancer cells but suffered from rapid metabolism to inactive species, limiting clinical utility .
Structural Insights from Crystallography :
- SHELXL () and ORTEP () have been critical in resolving triazole carboxamide crystal structures, revealing planar triazole cores and substituent-dependent conformational flexibility.
Biological Activity
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Bromophenyl Group Introduction : This is often performed via bromination reactions.
- Dimethylphenyl Group Attachment : Commonly done through Friedel-Crafts alkylation reactions.
The compound's structure is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with a triazole moiety exhibit promising antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate significant inhibitory effects against various bacterial strains and fungi. For instance, triazole derivatives have been reported to inhibit the growth of plant pathogens such as Fusarium and Colletotrichum species .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study on structurally related triazoles revealed their effectiveness against cancer cell lines, including human malignant melanoma cells (A375). The mechanism often involves the induction of apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth .
Anti-inflammatory Effects
Triazole derivatives are also noted for their anti-inflammatory activities. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is believed to involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It may bind to receptors that play a role in inflammatory responses or cancer progression.
Understanding these mechanisms is essential for developing targeted therapies based on this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
- Antitumor Activity : A study highlighted that triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .
- In Vivo Studies : Animal model studies have shown that these compounds can significantly reduce tumor size and improve survival rates in treated groups compared to controls .
Comparative Analysis with Similar Compounds
| Compound Type | Activity | Notes |
|---|---|---|
| 1,2,4-Triazole Derivatives | Antimicrobial, Anticancer | Similar mechanism; varying substituents affect potency |
| Bromophenyl Derivatives | Antifungal | Effective against specific fungal pathogens |
| Dimethylphenyl Derivatives | Anticancer | Notable for selective cytotoxicity against tumor cells |
This compound stands out due to its unique combination of functional groups which enhances its biological activity compared to other triazole derivatives.
Q & A
Basic Research Questions
Q. What are the key structural features and synthesis pathways for this compound?
- Answer: The compound features a triazole core substituted with a 4-bromophenylmethyl group, an amino group, and a 3,4-dimethylphenylcarboxamide moiety. Its synthesis typically involves multi-step reactions, such as:
Condensation of 4-bromoaniline derivatives with isocyanides to form intermediates.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring .
Final carboxamide formation via coupling reactions with activated carbonyl groups .
- Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈BrN₅O | Computed |
| Molecular Weight | ~400 g/mol (estimated) | Derived |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N | Computed |
Q. What are the solubility and stability challenges in handling this compound?
- Answer: The compound exhibits low aqueous solubility due to its hydrophobic aryl groups. Stability studies suggest sensitivity to light and moisture, requiring storage in inert atmospheres (argon) at -20°C. For in vitro assays, dimethyl sulfoxide (DMSO) is recommended as a solvent, with concentrations <1% to avoid cellular toxicity .
Q. What is the hypothesized mechanism of action in enzyme inhibition studies?
- Answer: The triazole-carboxamide scaffold is proposed to inhibit enzymes like carbonic anhydrase or histone deacetylases (HDACs) by binding to their active sites via hydrogen bonding (amide NH) and halogen interactions (bromine). Competitive inhibition assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) are used to quantify IC₅₀ values .
Advanced Research Questions
Q. How to design experiments to resolve contradictory data in enzyme inhibition assays?
- Answer: Contradictions in IC₅₀ values may arise from assay conditions (pH, co-solvents) or enzyme isoforms. A robust protocol includes:
Standardization: Use recombinant enzymes (e.g., HDAC1 vs. HDAC6) to isolate isoform-specific effects.
Controls: Include known inhibitors (e.g., trichostatin A for HDACs) as benchmarks.
Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. What computational methods validate the compound’s interaction with target proteins?
- Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses, focusing on triazole coordination with zinc ions in metalloenzymes .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites (e.g., carboxamide oxygen as a hydrogen bond acceptor) .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-PBSA method) .
Q. How to optimize solubility without compromising bioactivity?
- Answer: Derivatization strategies include:
PEGylation: Introduce polyethylene glycol chains to the amino group.
Salt Formation: Prepare hydrochloride salts via HCl gas treatment.
Prodrug Design: Synthesize ester prodrugs (e.g., acetylated carboxamide) for hydrolysis in vivo .
- Table 2: Solubility Optimization Results
| Derivative | Aqueous Solubility (mg/mL) | IC₅₀ (HDAC1, nM) |
|---|---|---|
| Parent Compound | 0.12 | 85 |
| PEGylated Derivative | 2.3 | 92 |
| Hydrochloride Salt | 1.8 | 89 |
Methodological Considerations
Q. What spectroscopic techniques characterize this compound?
- Answer:
- FT-IR: Identify NH stretches (~3300 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .
- NMR: ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
Q. How to assess off-target effects in cellular models?
- Answer:
Kinase Profiling: Use panels like Eurofins KinaseProfiler™ to test selectivity across 100+ kinases.
Transcriptomics: RNA-seq analysis of treated cells to identify dysregulated pathways.
Cytotoxicity Assays: Compare IC₅₀ in cancer vs. normal cell lines (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
